[(4-Fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride
Description
Properties
IUPAC Name |
1-(4-fluoropiperidin-4-yl)-N,N-dimethylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-11(2)7-8(9)3-5-10-6-4-8;;/h10H,3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJCDOAQQYYFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCNCC1)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(4-Fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride is a synthetic compound notable for its potential pharmacological applications, particularly in the fields of medicinal chemistry and neuropharmacology. Its structure features a piperidine ring with a fluorine substitution, which is believed to enhance its lipophilicity and biological activity. This compound has been investigated for its interactions with neurotransmitter systems, particularly regarding dopamine and serotonin receptors.
Pharmacological Properties
The biological activity of this compound has been studied extensively, revealing significant interactions with various biological targets. Key points include:
- Neurotransmitter Interaction : The compound exhibits affinity towards dopamine and serotonin receptors, which are crucial in regulating mood, cognition, and reward pathways.
- Bioassays : Various bioassays have been employed to measure its efficacy and toxicity profiles, indicating potential therapeutic applications in treating neurological disorders.
The mechanism of action involves binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety disorders.
Case Studies and Research Findings
- Dopamine Receptor Affinity : A study demonstrated that this compound has a high binding affinity for D2 dopamine receptors, suggesting its potential use in managing disorders linked to dopaminergic dysfunctions.
- Serotonin Activity : Research indicates that the compound might also interact with 5-HT receptors, which could contribute to its effects on mood regulation and anxiety relief.
- Toxicity Assessment : Toxicological studies have shown that while the compound exhibits promising biological activity, careful assessment of its safety profile is necessary due to potential side effects associated with receptor modulation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorobenzyl)piperidine | Fluorobenzyl group attached to piperidine | Potentially higher lipophilicity |
| N,N-Dimethylpiperidin-4-amine | Dimethylamino group on piperidine | Lacks fluorine substitution |
| 1-(2-Fluoroethyl)piperidine | Ethyl group substituted at position 2 | Different alkyl chain length affecting activity |
This table highlights how the presence of specific substituents like fluorine can influence the pharmacological profiles of these compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Piperidine and Benzidine Derivatives
The compound shares functional group similarities with other dihydrochloride salts, such as:
- 3,3'-Dichlorobenzidine dihydrochloride (CAS: 612-83-9): A benzidine derivative used in dye synthesis. Unlike [(4-fluoropiperidin-4-yl)methyl]dimethylamine dihydrochloride, this compound lacks a fluorinated ring and features aromatic amine groups, which are associated with carcinogenicity.
- 3,3'-Dimethoxybenzidine dihydrochloride (CAS: 20325-40-0): Another benzidine derivative with methoxy substituents. Its planar aromatic structure contrasts with the aliphatic piperidine scaffold of the target compound, leading to differences in solubility and metabolic stability.
Table 1: Structural and Physicochemical Comparison
Fluorinated Piperidines in Drug Discovery
Fluorinated piperidines are common in medicinal chemistry due to enhanced metabolic stability and bioavailability. For example:
- 4-Fluoropiperidine: The parent structure of the target compound lacks the methyl-dimethylamine side chain and hydrochloride salts.
- (4-Trifluoromethylpiperidin-4-yl)methanol: A related compound with a trifluoromethyl group. The fluorine substitution pattern influences lipophilicity and target binding affinity compared to the monofluoro derivative.
Pharmacological and Toxicological Profiles
The absence of aromatic amines in the target compound may mitigate such risks.
Preparation Methods
Regioselective Fluorination via Epoxide Intermediates
A pivotal step in synthesizing the 4-fluoropiperidine core involves the regioselective opening of an epoxide intermediate. As detailed in, treatment of epoxide (XI) with hydrogen fluoride-pyridine complex yields fluorohydrin (XII) with >90% regioselectivity (Scheme 1). This method avoids competing nucleophilic attack at alternative positions, ensuring high fidelity in fluorine placement.
Reaction Conditions :
Direct Fluorination of Piperidin-4-ol
Alternative routes employ direct fluorination using diethylaminosulfur trifluoride (DAST). For example, (4-hydroxymethylpiperidin-4-yl) derivatives treated with DAST at −20°C achieve 65–70% conversion to the fluorinated product. However, this method risks over-fluorination and requires rigorous temperature control.
Installation of the Methyl-Dimethylamine Side Chain
Nucleophilic Substitution of Primary Alcohols
| Amine Source | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Dimethylamine | DMF | 120 | 12 | 72 |
| Methylamine | EtOH | 80 | 24 | 58 |
| Azetidine | THF | 100 | 18 | 65 |
Reductive Amination of Aldehyde Intermediates
Aldehyde intermediates, generated via MnO₂ oxidation of primary alcohols, undergo reductive amination with dimethylamine and NaBH₃CN. This method, though less commonly reported in the patents, offers milder conditions (rt, 6 hr) and comparable yields (68%).
Salt Formation and Purification
The free base is converted to the dihydrochloride salt by treatment with concentrated HCl in ethanol. Crystallization from acetone/water (1:3) yields white crystalline solids with >99% purity (HPLC).
Characterization Data :
-
¹H NMR (400 MHz, D₂O): δ 3.45–3.20 (m, 6H, piperidine H), 2.85 (s, 6H, N(CH₃)₂), 2.70 (d, 2H, CH₂N), 1.90–1.60 (m, 4H, piperidine CH₂).
Optimization Challenges and Mitigation Strategies
Competing Side Reactions
Q & A
Q. What in silico tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with dopamine D4 receptor (PDB: 5WIU) to model binding poses.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the fluoropiperidine moiety in the active site .
Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 235.1 g/mol | |
| LogP (Predicted) | 1.5 | |
| Aqueous Solubility (pH 5.5) | 35 mg/mL | |
| Stability (pH 7.4, 25°C) | 85% remaining after 24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
